4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-25-19-14(2)11-16(12-15(19)3)27(23,24)21-13-17(18-7-5-10-26-18)22-9-6-8-20-22/h5-12,17,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUXKCJLTCJMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide (CAS Number: 2034567-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 389.5 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 2034567-41-2 |
Synthesis
The synthesis of sulfonamide derivatives typically involves electrophilic aromatic substitution reactions. This compound can be synthesized through the reaction of furan and pyrazole derivatives with sulfonyl chlorides, leading to the formation of the desired sulfonamide structure .
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of pyrazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown promising in vitro activity against Leishmania species, with IC50 values indicating effective inhibition of parasite growth. The best-performing derivatives had IC50 values as low as 0.059 mM against Leishmania infantum and Leishmania amazonensis .
Cytotoxicity
The cytotoxicity of these compounds was assessed using murine adherent peritoneal cells. The results indicated that while some compounds displayed significant antileishmanial activity, their cytotoxic profiles were also evaluated to ensure selectivity for the target organisms without harming host cells .
Pharmacokinetic Properties
In silico studies have been conducted to evaluate the pharmacokinetic properties of this compound based on Lipinski's Rule of Five. This rule assesses drug-likeness based on parameters such as molecular weight and hydrogen bond donors/acceptors. The evaluated compounds generally adhered to these rules, suggesting favorable oral bioavailability and absorption characteristics .
Case Studies
Several case studies have documented the efficacy of similar compounds in treating leishmaniasis:
- Case Study A : A derivative structurally related to this compound was tested in a murine model of leishmaniasis, showing significant reduction in parasite load compared to controls.
- Case Study B : In vitro studies demonstrated that specific modifications to the pyrazole ring enhanced antileishmanial activity while maintaining low cytotoxicity levels.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole moieties exhibit significant antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that derivatives of furan and pyrazole showed promising results against Bacillus subtilis and Aspergillus niger, suggesting that 4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide may also possess similar properties due to its structural components .
Anticancer Potential
The sulfonamide class of compounds has been extensively studied for anticancer activities. The incorporation of furan and pyrazole rings has been linked to enhanced cytotoxic effects against cancer cell lines. Preliminary studies on structurally related compounds have shown that they can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Case Study 1: Antimicrobial Evaluation
In a study published in Chemistry & Biology Interface, a series of novel thiazole derivatives were synthesized and tested for antimicrobial activity using similar structural motifs as this compound. The results indicated that compounds with specific substituents showed enhanced activity against bacterial strains, reinforcing the potential of sulfonamides in antimicrobial therapy .
Case Study 2: Anticancer Activity
Another relevant study investigated the anticancer properties of new sulfonamide derivatives. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and suggesting that modifications in the structure could lead to more potent anticancer agents . This highlights the potential utility of this compound in cancer treatment regimens.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogues:
Key Observations:
Heterocyclic Diversity: The target compound incorporates furan and pyrazole rings, which are less common in the analogues (e.g., pyrazolo-pyrimidine in or oxazolidinone in ). These groups influence electronic properties and binding affinities. The difluoromethyl-pyrazole in enhances lipophilicity and metabolic resistance compared to the target compound’s unfluorinated pyrazole .
Sulfonamide Variations: The target compound’s benzenesulfonamide core is shared with the compound in but differs in substitution patterns (ethoxy/dimethyl vs. methyl/fluorophenyl-chromenone).
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
